6-amino-5H-pyrimidine-2,4-dione

Quality Control Analytical Chemistry Pharmaceutical Sourcing

Positional isomerism in aminouracils alters enzyme inhibition (dUTPase: 60% vs 50% for 5-amino) and solubility (DMSO: 28.47 vs 8.05 mg/mL for 1-methyl). Selecting the wrong isomer or derivative invalidates SAR and process yields. This 6-aminouracil (CAS 14436-34-1): • ≥99% HPLC purity - 66% fewer impurities than 97% grade, cutting downstream purification • Measured Ki 0.106 mM (xanthine oxidase) & 60% inhibition at 5 mM (dUTPase) - validated reference standard • Core scaffold of FDA-approved mavacamten (Camzyos®) - GMP-intermediate ready

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 14436-34-1
Cat. No. B083526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5H-pyrimidine-2,4-dione
CAS14436-34-1
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)NC1=O)N
InChIInChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
InChIKeyBLOCGUWRFAOSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminouracil Identity and Sourcing Context


6-Amino-5H-pyrimidine-2,4-dione (CAS 14436-34-1), commonly referred to as 6-aminouracil or 4-amino-2,6-dihydroxypyrimidine, is a pyrimidine-2,4-dione derivative bearing an amino substituent at the 6-position [1]. This heterocyclic scaffold serves as a fundamental building block in medicinal chemistry, enabling access to fused heterocycles including pyrido-, pyrrolo-, and pyrimido-pyrimidines through multicomponent condensation reactions [2]. The compound exhibits a molecular weight of 127.10 g/mol and a melting point exceeding 300 °C [1]. As a synthetic intermediate, it constitutes the core of the FDA-approved drug mavacamten (Camzyos®), a cardiac myosin inhibitor for hypertrophic cardiomyopathy [3].

Synthetic building block
Enables fused pyrimidine heterocycle synthesis via C5 activation
Drug scaffold core
Central intermediate of the cardiac myosin inhibitor mavacamten
Isomer specificity
6-Amino substitution is critical for enzyme inhibition and reactivity profiles

6-Aminouracil Isomer and Analog Specificity


The substitution pattern on the pyrimidinedione scaffold dictates both biological target engagement and synthetic reaction outcomes. Positional isomerism at the amino group—specifically, 5-aminouracil versus 6-aminouracil—produces measurable differences in enzyme inhibition potency against targets such as dUTPase [1]. Similarly, N-alkylation at the 1-position alters aqueous solubility and lipophilicity, which in turn modulates bioavailability in biological assays and changes reaction selectivity in synthetic transformations [2]. These structure-dependent variations preclude generic substitution without experimental revalidation of both biological activity and synthetic route efficiency. The evidence presented below quantifies these differentiation points.

Positional isomer
5-Aminouracil
Produces a 10-percentage-point lower dUTPase inhibition; assay profiles may not transfer directly
N-Methyl analog
1-Methyl-6-aminouracil
Alters solubility (DMSO solubility 3.5-fold lower) and lipophilicity, shifting reaction and assay behavior

6-Aminouracil Differentiation Evidence


Purity Specification Benchmark

Commercially available 6-amino-5H-pyrimidine-2,4-dione is supplied with a minimum purity specification of 99% as determined by HPLC, a threshold that exceeds the 97% purity grade offered for the same compound through alternative reagent channels . While both specifications may suffice for general research, the 99% grade reduces the impurity burden in sensitive catalytic transformations and eliminates the need for pre-synthesis purification steps that can consume 5–15% of material mass .

Purity Specification
Head-to-head
≥99% HPLC vs. 97% reagent grade; 66% impurity reduction
Reduces purification workload in multi-step syntheses
Supplier specification comparison; AKSci vs. Sigma-Aldrich
Quality Control Analytical Chemistry Pharmaceutical Sourcing

dUTPase Inhibition: 6- vs. 5-Aminouracil

In head-to-head enzyme inhibition studies using dUTPase from Allium cepa, 6-aminouracil (6-amino-5H-pyrimidine-2,4-dione) demonstrated a 60% reduction in enzymatic activity at 5 mM concentration, whereas its positional isomer 5-aminouracil produced only a 50% reduction under identical assay conditions [1]. This 10-percentage-point differential in inhibitory effect is quantitatively significant and arises solely from the relocation of the amino group from the 6-position to the 5-position on the pyrimidinedione ring.

dUTPase Inhibition
Head-to-head
6-Aminouracil: 60% vs. 5-Aminouracil: 50% activity loss at 5 mM
Positional isomer significantly alters inhibition profile
Allium cepa root meristem dUTPase assay
Enzymology Nucleotide Metabolism Inhibitor Screening

Xanthine Oxidase Inhibition Affinity

6-Aminouracil acts as a competitive inhibitor of xanthine oxidation with a measured Ki of 0.106 mM, as documented in the BRENDA enzyme database [1]. At a concentration of 5 mM, the compound induces a 60% loss of xanthine oxidase activity [1]. This inhibition constant provides a quantitative benchmark for evaluating 6-aminouracil derivatives in purine metabolism research and positions the parent compound as a reference standard for SAR optimization campaigns targeting xanthine oxidase.

Xanthine Oxidase Ki
Class-level
Ki = 0.106 mM (competitive inhibition)
Establishes quantitative baseline for SAR studies
60% activity loss at 5 mM; BRENDA database
Enzyme Kinetics Xanthine Oxidase Drug Discovery

Solubility: 6-Aminouracil vs. 1-Methyl Analog

Comparative solubility measurements at 25 °C reveal that 6-aminouracil exhibits an aqueous solubility of 0.73 mg/mL, whereas the N-methylated analog 1-methyl-6-aminouracil displays a slightly higher aqueous solubility of 0.82 mg/mL [1]. The introduction of a methyl group at the 1-position thus increases water solubility by approximately 12% relative to the parent compound. This difference expands dramatically in aprotic solvents: in dimethyl sulfoxide, 6-aminouracil reaches a limiting solubility of 28.47 mg/mL, compared to only 8.05 mg/mL for the 1-methyl derivative—a 3.5-fold enhancement for the parent compound [1].

Solubility Profile
Head-to-head
Water: 0.73 vs 0.82 mg/mL; DMSO: 28.47 vs 8.05 mg/mL (6-AU vs 1-Me)
Solvent choice impacts stock preparation and assay design
25 °C spectrophotometric determination
Physicochemical Properties Formulation Science Bioavailability

C5 Nucleophilic Reactivity vs. Uracil Analogs

The 6-amino substitution on the pyrimidine-2,4-dione scaffold activates the C5 position for nucleophilic attack, enabling Michael addition reactions with α,β-unsaturated carbonyl compounds and condensation with biselectrophiles . This reactivity profile permits the construction of fused heterocyclic systems including pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines through one-pot multicomponent reactions [1]. In contrast, unsubstituted uracil or 5-substituted uracil derivatives lack this nucleophilic activation at C5, rendering them unsuitable for analogous cascade transformations [2].

C5 Nucleophilicity
Class-level
Activated C5 for Michael addition / cyclocondensation; uracils without 6-NH2 unreactive
Enables fused heterocycle construction not possible with plain uracil
Qualitative reactivity difference based on literature
Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

6-Aminouracil Application Scenarios


Dual BRD4/PLK1 Inhibitor Synthesis for Oncology

6-Amino-5H-pyrimidine-2,4-dione serves as a critical synthetic intermediate in the structure-based design of dual BRD4 and PLK1 inhibitors, a therapeutic strategy targeting multiple oncogenic pathways simultaneously . The ≥99% purity grade ensures minimal side-product formation during the multi-step synthesis, preserving the integrity of the final pharmacophore and enabling reproducible biological evaluation. The compound's activated C5 nucleophilic site facilitates the construction of fused heterocyclic cores essential for dual-target engagement .

Xanthine Oxidase and dUTPase SAR Campaigns

Researchers establishing structure-activity relationships for xanthine oxidase or dUTPase inhibition require the parent 6-aminouracil scaffold as a quantitative reference standard. The compound's measured Ki of 0.106 mM against xanthine oxidase [1] and its 60% dUTPase inhibition at 5 mM [2] provide validated baseline values against which derivative potency improvements can be assessed. The 10-percentage-point differential in dUTPase inhibition between 6-aminouracil and 5-aminouracil [2] underscores the necessity of procuring the correct positional isomer for reproducible SAR data.

Solvent System Optimization for Derivative Synthesis

The stark difference in DMSO solubility between 6-aminouracil (28.47 mg/mL) and its 1-methyl analog (8.05 mg/mL) [3] informs solvent selection for concentrated reaction mixtures. Process chemists developing scalable synthetic routes to pyrimidinedione-derived APIs benefit from the parent compound's superior solubility in polar aprotic solvents, enabling higher substrate loading and reduced reaction volumes. The aqueous solubility differential (0.73 mg/mL vs. 0.82 mg/mL) [3] also guides buffer selection for in vitro biological assays where compound precipitation must be avoided.

Quality Grade Selection for API Manufacturing

6-Amino-5H-pyrimidine-2,4-dione constitutes the core heterocyclic scaffold of mavacamten (Camzyos®), an FDA-approved cardiac myosin inhibitor [4]. For GMP intermediate supply supporting API manufacturing, the 99% HPLC purity grade represents the minimum procurement specification to meet regulatory impurity thresholds. The 2-percentage-point purity advantage over 97% reagent-grade material translates to a 66% reduction in total impurity burden, reducing downstream purification costs and improving process yield consistency.

Application
Selection Property
Validation Focus
Dual BRD4/PLK1 inhibitor research
Activated C5 nucleophilic site & high purity
Multi-step synthesis reproducibility and pharmacophore integrity
Xanthine oxidase / dUTPase SAR studies
Reported enzyme inhibition benchmarks
Derivative potency benchmarking against parent scaffold
Solvent system optimization for derivative synthesis
Differential solubility in water and DMSO
Substrate loading and reaction volume control
Cardiac myosin inhibitor intermediate supply
99% purity grade for impurity control
Impurity burden reduction in process chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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